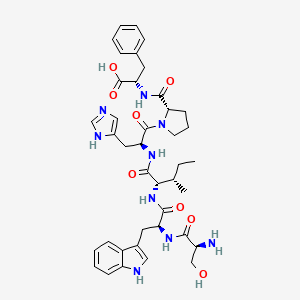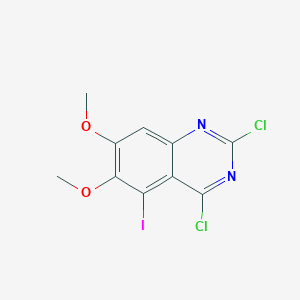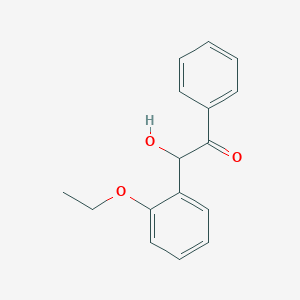![molecular formula C27H41FN2O2 B12557098 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine CAS No. 143625-23-4](/img/structure/B12557098.png)
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluoro, octyloxy, and nonyloxy groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The fluoro and alkoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrimidine core can interact with nucleic acids or proteins, influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(4-octylphenyl)pyrimidine
- 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid
Uniqueness
2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluoro, octyloxy, and nonyloxy groups enhances its solubility, stability, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
143625-23-4 |
|---|---|
Fórmula molecular |
C27H41FN2O2 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-octoxyphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C27H41FN2O2/c1-3-5-7-9-11-13-15-19-32-24-21-29-27(30-22-24)25-17-16-23(20-26(25)28)31-18-14-12-10-8-6-4-2/h16-17,20-22H,3-15,18-19H2,1-2H3 |
Clave InChI |
DMIKUICFKJSNEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCCCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)




![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)


![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)

